- Old Concepts, New Application - Additive-Free Hydrogenation of Nitriles Catalyzed by an Air Stable Alkyl Mn(I) Complex, Advanced Synthesis & Catalysis, 2019, 361(23), 5412-5420
Cas no 929-73-7 (Dodecylamine Hydrochloride)
Dodecylamine Hydrochloride structure
Product Name:Dodecylamine Hydrochloride
Numéro CAS:929-73-7
Le MF:C12H28ClN
Mégawatts:221.810422897339
MDL:MFCD00042017
CID:83215
PubChem ID:458426
Update Time:2024-10-26
Dodecylamine Hydrochloride Propriétés chimiques et physiques
Nom et identifiant
-
- dodecylammonium chloride
- Dodecylamine Hydrochloride
- dodecan-1-amine,hydrochloride
- Laurylamine Hydrochloride
- dodecanamine hydrochloride
- Dodecan-1-amine Hydrochloride
- n-Dodecylamine hydrochloride
- Dodecylamine, hydrochloride
- 1-Dodecanamine, hydrochloride (1:1)
- 1V1470J2MF
- Armeen 12d hydrochloride
- Dodecylamine HCl
- Dodecyl-Ammonium Chloride
- 1-dodecanamine hydrochloride
- DSSTox_CID_24322
- DSSTox_RID_80153
- DSSTox_GSID_44322
- 1-Aminododecane hydrochloride
- Dodecylamine hydrochloride, 99%
- TWFQJFPTTMIETC-
- 1-Dodecanamine, hydrochloride (9CI)
- Dodecylamine, hydrochloride (8CI)
- Laurylammonium chloride
- n-Dodecylammonium chloride
- A805210
- Tox21_301702
- dodecan-1-amine;hydrochloride
- AS-58765
- D1452
- Z104474358
- 1-DODECANAMINE, HYDROCHLORIDE
- MFCD00042017
- CAS-929-73-7
- LAURAMINE HYDROCHLORIDE
- CHEMBL113050
- AKOS009031395
- NCGC00257552-01
- Q27252928
- DTXCID7024322
- EN300-19586
- DTXSID9044322
- 1-Dodecylamine hydrochloride
- 929-73-7
-
- MDL: MFCD00042017
- Piscine à noyau: 1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H
- La clé Inchi: TWFQJFPTTMIETC-UHFFFAOYSA-N
- Sourire: Cl.NCCCCCCCCCCCC
- BRN: 3553943
Propriétés calculées
- Qualité précise: 221.19100
- Masse isotopique unique: 221.191
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 1
- Comptage des atomes lourds: 14
- Nombre de liaisons rotatives: 10
- Complexité: 81.2
- Nombre d'unités de liaison covalente: 2
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: Rien du tout
- Le xlogp3: Rien du tout
- Surface topologique des pôles: 26
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Point de fusion: 186-188°C
- Point d'ébullition: 258.6°Cat760mmHg
- Point d'éclair: 100.4°C
- Le PSA: 26.02000
- Le LogP: 5.36830
- Solubilité: Pas encore déterminé
Dodecylamine Hydrochloride Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Mot signal:Warning
- Description des dangers: H302-H315-H319
- Déclaration d'avertissement: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Code de catégorie de danger: 36/37/38-22
- Instructions de sécurité: S24/25
- RTECS:JR6750000
-
Identification des marchandises dangereuses:
- Terminologie du risque:R36/37/38; R22
- TSCA:Yes
- Conditions de stockage:Stockage à 4 ° C..., - 4 ° C stockage... Mieux
Dodecylamine Hydrochloride PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-5g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 5g |
¥150.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CD802-25g |
Dodecylamine Hydrochloride |
929-73-7 | 98.0%(T) | 25g |
¥460.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D1452-100G |
Dodecylamine Hydrochloride |
929-73-7 | >98.0%(T) | 100g |
¥660.00 | 2024-04-15 | |
| TRC | D535775-250mg |
Dodecylamine Hydrochloride |
929-73-7 | 250mg |
$58.00 | 2023-05-18 | ||
| TRC | D535775-500mg |
Dodecylamine Hydrochloride |
929-73-7 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | D535775-2.5g |
Dodecylamine Hydrochloride |
929-73-7 | 2.5g |
$ 50.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-5g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 5g |
¥78.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68055-25g |
Dodecan-1-amine hydrochloride |
929-73-7 | ≥98% | 25g |
¥178.0 | 2023-09-05 | |
| Fluorochem | 024835-25g |
Dodecylamine hydrochloride |
929-73-7 | >98.0%(T) | 25g |
£25.00 | 2022-02-28 | |
| Fluorochem | 024835-100g |
Dodecylamine hydrochloride |
929-73-7 | >98.0%(T) | 100g |
£60.00 | 2022-02-28 |
Dodecylamine Hydrochloride Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: (OC-6-22)-Tricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]methylm… Solvents: Toluene ; 18 h, 50 bar, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane Catalysts: Titanium isopropoxide Solvents: Toluene ; 24 h, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Référence
- Straightforward access to cyclic amines by dinitriles reduction, Tetrahedron, 2014, 70(4), 975-983
Méthode de production 3
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 24 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Référence
- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond Cleavage, Organic Letters, 2023, 25(17), 3066-3071
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Stereoisomer of [2-[bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phos… Solvents: Isopropanol ; 3 h, 30 bar, 70 °C; 70 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; acidified, rt
Référence
- Mild and selective hydrogenation of aromatic and aliphatic (di)nitriles with a well-defined iron pincer complex, Nature Communications, 2014, 5,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Phenylsilane Catalysts: Zinc triflate , (TB-5-12)-Tetracarbonyl[1,3-dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2… Solvents: Cyclohexane ; 20 h, 110 °C; 110 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ; rt
Référence
- Tandem Fe/Zn or Fe/In Catalysis for the Selective Synthesis of Primary and Secondary Amines via Selective Reduction of Primary Amides, ChemCatChem, 2022, 14(9),
Méthode de production 7
Méthode de production 8
Méthode de production 9
Conditions de réaction
1.1 Reagents: Hydrogen , Ammonia Catalysts: 2365462-76-4 (γ-Al2O3 supported) Solvents: Water ; 20 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Référence
- General synthesis of primary amines via reductive amination employing a reusable nickel catalyst, Nature Catalysis, 2019, 2(1), 71-77
Méthode de production 10
Conditions de réaction
1.1 Reagents: Titanium isopropoxide , 1,1,3,3-Tetramethyldisiloxane Solvents: Toluene ; 24 h, 60 °C
1.2 Reagents: Hydrochloric acid ; acidified
1.2 Reagents: Hydrochloric acid ; acidified
Référence
- A mild and efficient method for the reduction of nitriles, Tetrahedron Letters, 2009, 50(50), 7005-7007
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , (OC-6-33)-Bromotricarbonyl[1,1′-(1,2-ethanediyl)bis[1,1-dipropylphosphine-κP]]ma… Solvents: Toluene ; 18 h, 50 bar, 100 °C
Référence
- Hydrogenation of Nitriles and Ketones Catalyzed by an Air-Stable Bisphosphine Mn(I) Complex, Organic Letters, 2018, 20(22), 7212-7215
Méthode de production 12
Conditions de réaction
1.1 Reagents: Sodium triethylborohydride Catalysts: Cobalt dibromide Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrogen ; 12 h, 20 bar, 110 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles, ACS Catalysis, 2018, 8(10), 9125-9130
Méthode de production 13
Méthode de production 14
Conditions de réaction
1.1 Reagents: Pinacolborane Catalysts: Cobalt(1+), [2,6-bis[[bis(1-methylethyl)phosphino-κP]methylamino]phenyl-κC]nitro… Solvents: Benzene ; 24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; rt
Référence
- Synthesis, Characterization, and Catalytic Reactivity of {CoNO}8 PCP Pincer Complexes, Organometallics, 2020, 39(14), 2594-2601
Méthode de production 15
Méthode de production 16
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 10 min, rt
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Solvents: Methanol ; 1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Methanol
Référence
- A convenient method for the preparation of primary amines using tritylamine, Tetrahedron Letters, 2005, 46(8), 1357-1360
Méthode de production 17
Méthode de production 18
Conditions de réaction
Référence
- A headgroup linker perturbs pKa via acyl chain migration: designing base-labile supramolecular assemblies, Chemical Communications (Cambridge, 2018, 54(34), 4282-4285
Méthode de production 19
Conditions de réaction
Référence
- Hydrogen bond directed synthesis of pyridazine and naphthyridine containing macrocycles, Chemical Communications (Cambridge, 2005, (46), 5751-5753
Méthode de production 20
Conditions de réaction
Référence
- Synthesis and bactericidal activity of salts of higher aliphatic amines, Khimiko-Farmatsevticheskii Zhurnal, 1983, 17(6), 675-9
Dodecylamine Hydrochloride Raw materials
- Dodecanal
- Dodecylamine
- Dodecanamide
- 1H-Isoindole-1,3(2H)-dione, 2-dodecyl-
- Undecyl cyanide
- Benzenemethanamine, N-dodecyl-α,α-diphenyl-
Dodecylamine Hydrochloride Preparation Products
Dodecylamine Hydrochloride Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:929-73-7)Dodecylamine Hydrochloride
Numéro de commande:A1207471
État des stocks:in Stock
Quantité:500g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 03:47
Prix ($):293.0
Courriel:sales@amadischem.com
Dodecylamine Hydrochloride Littérature connexe
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
929-73-7 (Dodecylamine Hydrochloride) Produits connexes
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:929-73-7)Dodecylamine Hydrochloride
Pureté:99%
Quantité:500g
Prix ($):293.0